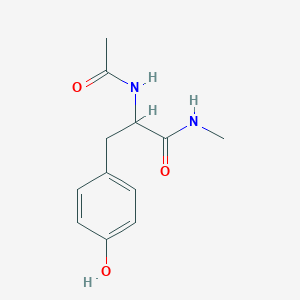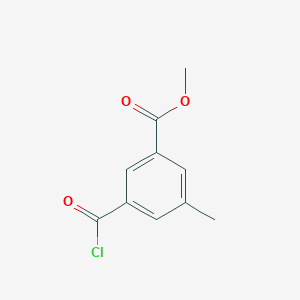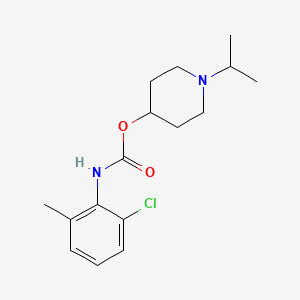![molecular formula C14H15N3O2 B13833365 methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester (9ci) is a complex organic compound with a unique structure that includes a pyrrole ring substituted with methyl groups and a pyridine-imino moiety
Preparation Methods
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester involves several steps. One common method includes the reaction of 2,4-dimethylpyrrole with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the imino derivative. This intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Chemical Reactions Analysis
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The pyrrole and pyridine rings allow the compound to form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds include other pyrrole derivatives and pyridine-imino compounds. Compared to these, 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(3-pyridinylimino)methyl]-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:
- 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid methyl ester
- 3-(Pyridin-3-yl)-1H-pyrrole-2,5-dione .
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
methyl 2,4-dimethyl-5-(pyridin-3-yliminomethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15N3O2/c1-9-12(8-16-11-5-4-6-15-7-11)17-10(2)13(9)14(18)19-3/h4-8,17H,1-3H3 |
InChI Key |
AZVLTBLQCCFKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C=NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)
![6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)




